![molecular formula C14H19ClN2O4 B2491342 3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid CAS No. 1803601-67-3](/img/structure/B2491342.png)
3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid” is a chemical compound with the molecular formula C14H19ClN2O4 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom and a methyl group. It also contains a propanoic acid moiety substituted with a tert-butoxycarbonyl-protected amino group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 314.76 . It is a solid at room temperature .Scientific Research Applications
Peptide Synthesis
The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino acid. Boc-protected amino acids are commonly used in peptide synthesis. In particular, Boc-protected amino acid ionic liquids (Boc-AAILs) have been developed as efficient reactants and reaction media. These Boc-AAILs enhance amide formation during dipeptide synthesis without the need for additional base, yielding dipeptides in a short time .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(2-chloro-6-methylpyridin-4-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c1-8-5-9(6-11(15)16-8)10(7-12(18)19)17-13(20)21-14(2,3)4/h5-6,10H,7H2,1-4H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHZOIMMIVQYSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-fluorophenyl)-N-isopentyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2491262.png)
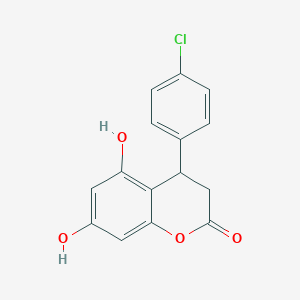
![3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2491265.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2491266.png)


![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2491269.png)
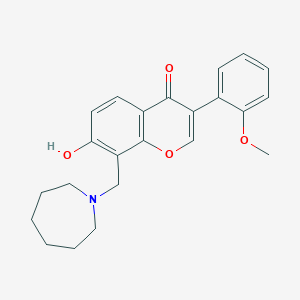
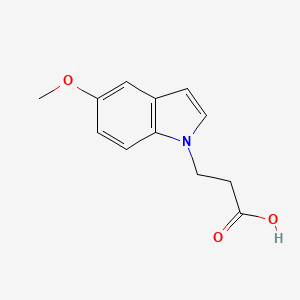
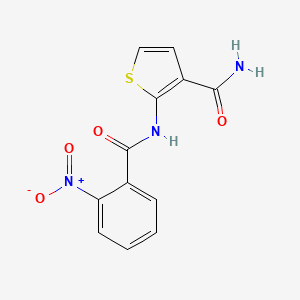
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2491275.png)
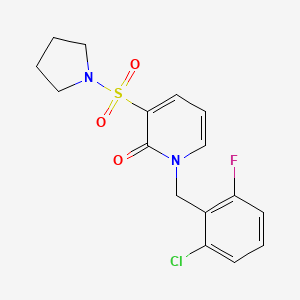
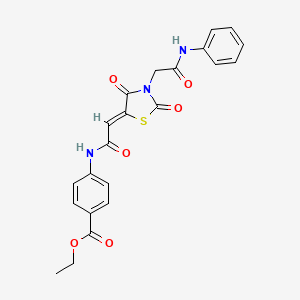
![Diethyl 2-{(2-fluoroanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate](/img/structure/B2491281.png)